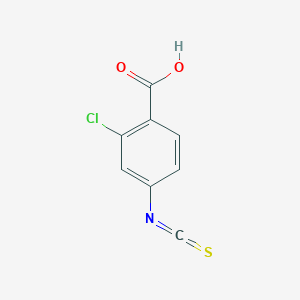
2-(1-amino-1-oxopropan-2-yl)-4-chloro-5-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-amino-1-oxopropan-2-yl)-4-chloro-5-fluorobenzoic acid is an organic compound with the molecular formula C10H9ClFNO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-amino-1-oxopropan-2-yl)-4-chloro-5-fluorobenzoic acid typically involves multiple steps. One common method starts with the chlorination and fluorination of benzoic acid derivatives. The propionamide group is then introduced through an amidation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-amino-1-oxopropan-2-yl)-4-chloro-5-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Amidation and Esterification: The propionamide group can participate in amidation and esterification reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
2-(1-amino-1-oxopropan-2-yl)-4-chloro-5-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-amino-1-oxopropan-2-yl)-4-chloro-5-fluorobenzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The propionamide group may also play a role in the compound’s overall activity and stability.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic Acid: A simpler derivative with only a fluoro substituent.
4-Chlorobenzoic Acid: Contains only a chloro substituent.
2-Fluorobenzoic Acid: An isomer with the fluoro group in a different position.
Uniqueness
2-(1-amino-1-oxopropan-2-yl)-4-chloro-5-fluorobenzoic acid is unique due to the presence of both chloro and fluoro substituents along with the propionamide group
Properties
Molecular Formula |
C10H9ClFNO3 |
|---|---|
Molecular Weight |
245.63 g/mol |
IUPAC Name |
2-(1-amino-1-oxopropan-2-yl)-4-chloro-5-fluorobenzoic acid |
InChI |
InChI=1S/C10H9ClFNO3/c1-4(9(13)14)5-2-7(11)8(12)3-6(5)10(15)16/h2-4H,1H3,(H2,13,14)(H,15,16) |
InChI Key |
KNWPLQDTOHMGDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1C(=O)O)F)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2,6-Diamino-5-(4-chlorophenyl)pyrimidin-4-yl]ethanol](/img/structure/B8337420.png)

![2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)benzonitrile](/img/structure/B8337434.png)







